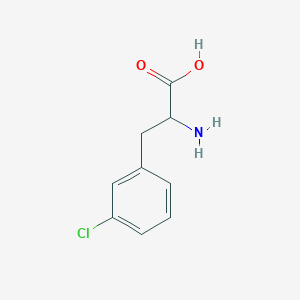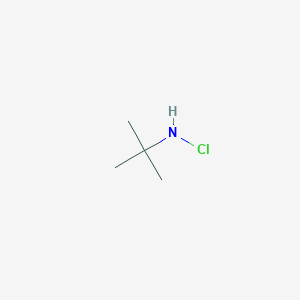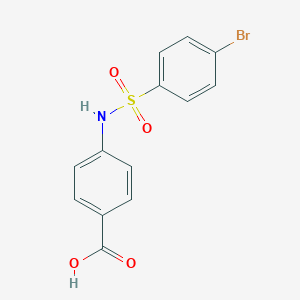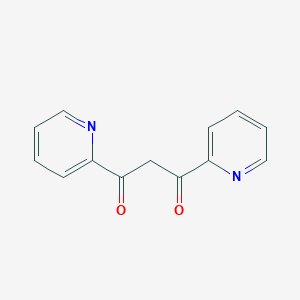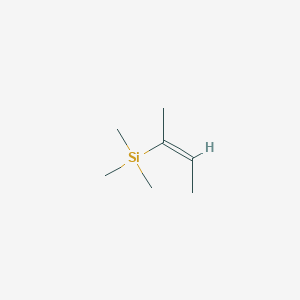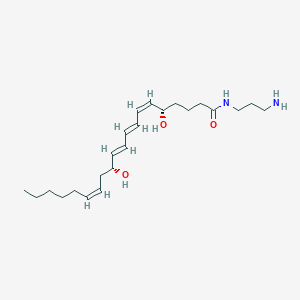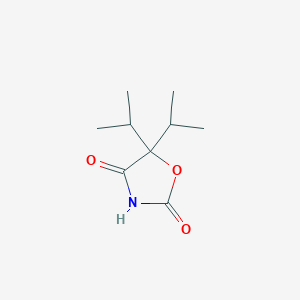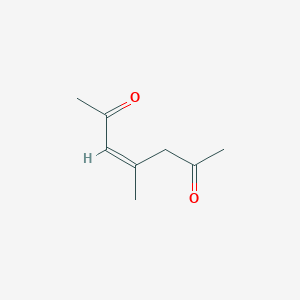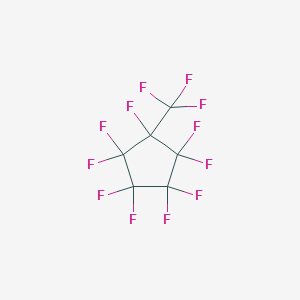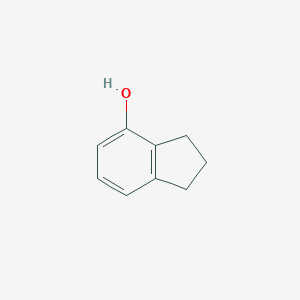
4-Indanol
Vue d'ensemble
Description
4-Indanol is a chemical compound that is part of the indanone family, which is characterized by a fused cyclopentane and benzene ring structure. The studies on 4-Indanol and its derivatives have shown a wide range of applications, including the potential for anti-inflammatory properties and as intermediates in the synthesis of more complex chemical entities.
Synthesis Analysis
The synthesis of 4-Indanol derivatives has been explored through various chemical reactions. For instance, the intramolecular Ritter reaction has been used to generate a tricyclic lactam with a hexahydro-4aH-indeno[1,2-b]pyridine ring system, which is a constrained analogue of non-peptide NK(1)-antagonists . Another approach involved the solvent-free grindstone chemistry to synthesize (E)-7-(arylidene)-indanone derivatives, which are environmentally friendly protocols . Additionally, antiinflammatory 4-aroyl-1-indancarboxylic acids were synthesized from 4-aroyl-1-indanones using a one-carbon homologation reaction . Other methods include the selective bromination of 4-chloro-1-indanone , intramolecular Friedel–Crafts cyclization for 1,1-dimethyl-4-indanol derivatives , and a four-step reaction involving condensation, alkaline hydrolysis, decarboxylation, and Friedel-Crafts acylation for 4-carbonitrile-1-indanone .
Molecular Structure Analysis
The molecular structure of 4-Indanol derivatives has been extensively studied using various spectroscopic and quantum chemical methods. Quantum-chemical calculations, including density functional theory, have been employed to describe the optimized molecular geometry, bond lengths, angles, and electron density distributions . X-ray diffraction analysis has been used to confirm the structure of unexpected products obtained from Friedel–Crafts reactions .
Chemical Reactions Analysis
4-Indanol derivatives undergo a variety of chemical reactions. For example, the synthesis of indanone derivatives via a Rh(III)-catalyzed reaction of α-carbonyl sulfoxonium ylides with alkenes has been reported, which involves a formal [4 + 1] cycloaddition and sequential double C-C bond formation . The synthesis of a crown ether derivative of 1,3-indandione also demonstrates the versatile reactivity of 2-acetyl-1,3-indandione .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Indanol derivatives have been characterized using analytical methods such as proton magnetic resonance (PMR) and carbon magnetic resonance (CMR) spectroscopy . The molecular electrostatic surface potential plots have been computed to understand the reactive sites better, and thermodynamic functions have been explored using theoretical calculations . The unusual synthesis and crystal structure of 4-tricyclanol, a multicyclic cage alcohol, show extended hydrophobic channels and catenated hydrogen bonding, which are unique structural features .
Applications De Recherche Scientifique
Synthesis of Indole Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .
- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community . Unfortunately, the specific methods of application or experimental procedures for 4-Indanol are not detailed in the source.
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
Biotransformation Using Plant Catalysts
- Scientific Field : Biochemistry
- Application Summary : Indanol enantiomers can find versatile use as chirons in the organic synthesis of other useful compounds .
- Methods of Application : Biotransformation using plant catalysts is carried out to obtain indanol isomers with a high enantiomeric excess . The specific methods of application or experimental procedures for 4-Indanol are not detailed in the source.
- Results or Outcomes : The plant catalysts tested were able to perform both stereoselective reduction and oxidation .
Synthesis of Selected Alkaloids
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are prevalent moieties present in selected alkaloids . They are significant heterocyclic systems in natural products and drugs .
- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community . Unfortunately, the specific methods of application or experimental procedures for 4-Indanol are not detailed in the source.
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
Antibacterial and Antiproliferative Evaluation
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Indole derivatives have been synthesized and evaluated for their antibacterial and antiproliferative activities .
- Methods of Application : A series of indole derivatives have been synthesized in moderate to good yields by a one-pot, three-component cyclocondensation reaction . The new indole compounds were fully characterized by FT-IR and NMR spectroscopy and mass spectrometry .
- Results or Outcomes : Some compounds exhibited promising effective antiproliferative activity against breast cancer cells (MCF-7), human lung epithelial cells (A549), and head and neck cancer cells (HNSCC) compared with normal cells . Some compounds also produced specific effect against Escherichia coli rather than against Klebsiella pneumonia and Staphylococcus aureus strains .
Nenitzescu Indole Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : The Nenitzescu indole synthesis is a method to access 5-Hydroxyindoles, including 4-Indanol, in a convergent manner through the reaction of enamines with quinones .
- Methods of Application : The regiochemistry is usually as shown, except where R3 is an electron-withdrawing group, in which case a 4-substituted indole is the main product . Unfortunately, the specific methods of application or experimental procedures for 4-Indanol are not detailed in the source.
- Results or Outcomes : The Nenitzescu reaction has been plagued .
Drug Discovery
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Indole is one of the most important heterocyclic compounds, having varied biological activities and still of great scientific interest now a days . They are widely found in bioorganic and medicinal chemistry with application in drug discovery .
- Results or Outcomes : Indole and its derivatives have promising applications in the fields of medicine, biological and pharmacological importance .
Safety And Hazards
Safety data sheets suggest avoiding dust formation and breathing mist, gas, or vapors when handling 4-Indanol . Contact with skin and eyes should be avoided . Personal protective equipment and chemical impermeable gloves should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed . Personnel should be evacuated to safe areas, and people should be kept away from and upwind of any spill or leak .
Orientations Futures
A paper titled “Tunable catalyst-controlled syntheses of β- and γ-amino alcohols enabled by silver-catalysed nitrene transfer” discusses the potential future directions for research involving indole derivatives, including 4-Indanol . The paper suggests that the emergence of modern methods, especially those based on transition metal-catalyzed reactions, has opened up tremendous opportunities in the area of indole synthesis . The desired goal would be to utilize these modern methodologies for the identification of potent and promising agents to fight against Mycobacterium tuberculosis .
Propriétés
IUPAC Name |
2,3-dihydro-1H-inden-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6,10H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHNJPUOMLRELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167708 | |
| Record name | Indan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Indanol | |
CAS RN |
1641-41-4 | |
| Record name | 4-Indanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1641-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Indanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYINDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PJT17BE05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)
![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)

